N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15206314
InChI: InChI=1S/C25H28N4O2/c1-16-6-9-20(10-7-16)24-18(3)25-27-17(2)14-23(29(25)28-24)26-13-12-19-8-11-21(30-4)22(15-19)31-5/h6-11,14-15,26H,12-13H2,1-5H3
SMILES:
Molecular Formula: C25H28N4O2
Molecular Weight: 416.5 g/mol

N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

CAS No.:

Cat. No.: VC15206314

Molecular Formula: C25H28N4O2

Molecular Weight: 416.5 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine -

Specification

Molecular Formula C25H28N4O2
Molecular Weight 416.5 g/mol
IUPAC Name N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Standard InChI InChI=1S/C25H28N4O2/c1-16-6-9-20(10-7-16)24-18(3)25-27-17(2)14-23(29(25)28-24)26-13-12-19-8-11-21(30-4)22(15-19)31-5/h6-11,14-15,26H,12-13H2,1-5H3
Standard InChI Key FBYRUPGNMZWRJM-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)NCCC4=CC(=C(C=C4)OC)OC

Introduction

N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the class of pyrazolopyrimidines. This compound features a distinctive molecular structure characterized by a pyrazolo[1,5-a]pyrimidine core substituted with various functional groups, including a dimethoxyphenyl group and a methylphenyl group. The presence of these substituents contributes to its potential biological activities and pharmacological applications.

Synthesis and Chemical Behavior

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. Common methodologies may include condensation reactions, cyclization steps, and functional group transformations. The chemical behavior of this compound can be explored through various reactions typical for pyrazolopyrimidine derivatives.

Biological Activity and Potential Applications

Preliminary studies indicate that N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine exhibits significant biological activity. Its potential therapeutic effects may include anti-inflammatory, neuroprotective, or anticancer properties, depending on the specific interactions with biological targets. Understanding how this compound interacts with these targets is essential for elucidating its mechanism of action.

Comparison with Structurally Similar Compounds

Several compounds share structural similarities with N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
3-Methyl-4-(4-methylphenyl)-pyrazolo[1,5-a]pyrimidinContains a methyl group at position 3Known for its anti-inflammatory properties
1-Methylpyrazolo[1,5-a]pyrimidinFeatures a methyl group on the pyrazole ringExhibits neuroprotective effects
6-Methoxy-pyrazolo[1,5-a]pyrimidinContains a methoxy substituentShows potential as an anticancer agent

The uniqueness of N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine lies in its specific combination of dimethoxy and methyl groups on the phenyl rings along with its pyrazolopyrimidine framework. This combination may confer distinct biological activities not observed in other structurally similar compounds.

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